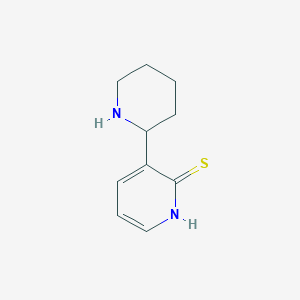

3-(Piperidin-2-yl)pyridine-2(1H)-thione

Description

Contextualization of Pyridine (B92270) and Pyridinethione Scaffolds in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug discovery. Its presence in a vast array of pharmaceuticals is attributed to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking. The nitrogen atom in the pyridine ring can also improve the pharmacokinetic properties of a drug molecule, such as solubility and bioavailability. researchgate.net Pyridine derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com

The pyridinethione scaffold, a derivative of pyridine, is characterized by a thione group (C=S) at the 2-position. This functional group imparts unique chemical and biological properties to the molecule. Pyridinethione derivatives have been investigated for their potential as anticancer agents, with some studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. nih.govnih.gov Furthermore, the thione group can act as a metal chelator, which may contribute to the biological activity of these compounds.

Overview of the Chemical Landscape of 3-(Piperidin-2-yl)pyridine-2(1H)-thione and Related Chemotypes

This compound is a unique hybrid molecule that incorporates both a piperidine (B6355638) and a pyridine-2(1H)-thione moiety. The piperidine ring, a saturated six-membered heterocycle, is another prevalent scaffold in medicinal chemistry, often found in drugs targeting the central nervous system. The combination of these two pharmacologically significant scaffolds suggests that this compound could exhibit a novel biological profile.

The chemical landscape of related chemotypes is diverse. On one hand, there are numerous examples of 3-substituted pyridine-2(1H)-thiones with various functional groups at the 3-position. These compounds have been synthesized and evaluated for a range of biological activities. On the other hand, a variety of 2-substituted piperidines have been developed, many of which are derived from the corresponding pyridines through reduction. The synthesis of molecules that combine these two structural motifs, such as the target compound of this article, represents a promising area for the discovery of new therapeutic agents.

Scope and Objectives of Academic Research on this compound

While specific academic research focused solely on this compound is not extensively documented in publicly available literature, the primary objectives for investigating such a compound can be inferred from the broader context of medicinal chemistry. Key research goals would likely include:

Development of Novel Synthetic Methodologies: Establishing an efficient and scalable synthesis of this compound would be a primary objective. This could involve multi-step synthetic routes starting from commercially available pyridine derivatives.

Exploration of Biological Activity: A thorough investigation of the compound's biological activity would be crucial. This would likely involve screening against a panel of biological targets to identify potential therapeutic applications. Based on the activities of the constituent scaffolds, areas of interest could include oncology, infectious diseases, and neurology.

Structure-Activity Relationship (SAR) Studies: Once a lead compound is identified, SAR studies would be conducted to optimize its biological activity. This would involve the synthesis and evaluation of a series of analogs with modifications to both the piperidine and pyridinethione moieties.

Investigation of the Mechanism of Action: Elucidating the molecular mechanism by which this compound exerts its biological effects would be a key objective. This could involve a variety of biochemical and cellular assays.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2S |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

3-piperidin-2-yl-1H-pyridine-2-thione |

InChI |

InChI=1S/C10H14N2S/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h3-4,7,9,11H,1-2,5-6H2,(H,12,13) |

InChI Key |

LGDZDFZRDILVFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC=CNC2=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperidin 2 Yl Pyridine 2 1h Thione and Its Analogues

Direct Synthesis Approaches to the Core 3-(Piperidin-2-yl)pyridine-2(1H)-thione Structure

Cyclization Reactions in the Formation of the Pyridinethione Core

The formation of the pyridine-2(1H)-thione scaffold is a well-established area of heterocyclic chemistry, often achieved through the cyclization of functionalized acyclic precursors. tandfonline.combaranlab.org A common strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of ammonia (B1221849) or an amine, followed by thionation. pharmaguideline.com

More direct and versatile methods often employ activated nitriles. For instance, 3-cyanopyridine-2(1H)-thiones are synthesized through reactions of α,β-unsaturated nitriles with various reagents. mdpi.com A prevalent method is the reaction of an enamine, derived from a ketone and dimethylformamide dimethyl acetal (B89532) (DMFDMA), with cyanothioacetamide. researchgate.net This approach provides a modular way to introduce substituents onto the pyridine (B92270) ring. For example, reacting the enamine of acetylacetone (B45752) with cyanothioacetamide yields 5-acetyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net

Another key cyclization approach involves reacting 3-aryl-2-cyano-prop-2-enethioamide derivatives with β-ketoamides, such as N-(4-fluorophenyl)-3-oxobutanamide, in the presence of a catalytic amount of piperidine (B6355638), to yield substituted cyanopyridinethione derivatives. nih.gov Similarly, the reaction of 3-(4-bromophenyl)-2-cyanoprop-2-enethioamide with ethyl 3-oxo-3-phenylpropanoate produces a highly functionalized ethyl 4-(4-bromophenyl)-5-cyano-2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate. tandfonline.com These methods highlight the use of condensation reactions to build the pyridinethione ring system from open-chain precursors.

Table 1: Examples of Cyclization Reactions for Pyridinethione Synthesis

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| Enamine of acetylacetone, Cyanothioacetamide | N/A | 5-acetyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | researchgate.net |

| 3-aryl-2-cyano-prop-2-enethioamide, N-(4-fluorophenyl)-3-oxobutanamide | Piperidine (catalyst), Ethanol | 4,6-disubstituted-5-cyano-pyridine-2(1H) thione derivative | nih.gov |

Methodologies for the Incorporation of the Piperidine Moiety

Incorporating the piperidine ring at the C3 position of the pyridinethione core can be achieved through several synthetic pathways. One logical approach is the catalytic reduction of a 3-(pyridin-2-yl)pyridine-2(1H)-thione precursor. The hydrogenation of pyridine rings to form piperidines is a common transformation, often utilizing catalysts such as palladium, platinum, or rhodium. nih.gov A palladium-catalyzed hydrogenation, for instance, has been shown to be effective for a wide range of pyridine substrates, including those with functional groups that might be sensitive to other catalysts. nih.gov

Alternatively, the piperidine moiety can be introduced via a cross-coupling reaction. A key intermediate, such as a 3-halo-pyridine-2(1H)-thione, could be coupled with a suitable piperidine organometallic reagent. While direct C-C coupling at the 3-position of a pyridinethione is not explicitly detailed, similar transformations on pyridine rings, like the Suzuki or Stille couplings, are standard procedures. Another route involves nucleophilic aromatic substitution (SNAr), where a piperidine derivative acts as a nucleophile, displacing a leaving group (e.g., a halogen) from the 3-position of the pyridine ring. This has been demonstrated in the synthesis of piperidinyl-pyridine derivatives starting from 2,6-dichloropyridine (B45657). mdpi.com

A third strategy involves building the piperidine ring from an acyclic precursor already attached to the C3 position of the pyridinethione. Intramolecular cyclization reactions, such as reductive amination of a δ-amino ketone or an intramolecular aza-Michael reaction, are powerful methods for forming the piperidine ring. nih.gov

Synthesis of Pyridinethione Derivatives as Chemical Synthons

Pyridinethione derivatives are versatile intermediates, or synthons, in organic synthesis. Their utility stems from the reactivity of the thione group, which can readily undergo reactions like S-alkylation, and the ability of the core scaffold to be constructed efficiently through multicomponent reactions.

Reactions for S-Alkylation of Pyridinethiones

The sulfur atom of the pyridine-2(1H)-thione moiety is nucleophilic and readily undergoes S-alkylation with a variety of electrophiles. This reaction is a cornerstone for the functionalization of this scaffold, leading to the formation of 2-(alkylthio)pyridine derivatives. nih.gov These products are important intermediates for further transformations, including the synthesis of fused heterocyclic systems like thieno[2,3-b]pyridines. nih.govtandfonline.com

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to deprotonate the thione and generate a more potent thiolate nucleophile. nih.govresearchgate.net A wide range of alkylating agents can be employed, including:

Ethyl chloroacetate (B1199739)

Phenacyl chloride

Chloroacetone

Chloroacetonitrile (B46850) nih.gov

Methyl iodide researchgate.net

For example, the reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with methyl iodide yields the corresponding 2-(methylthio)pyridine (B99088) derivative. researchgate.net Similarly, various cyanopyridinethiones react with reagents like ethyl chloroacetate and phenacyl chloride to form the S-alkylated products, which can then undergo intramolecular cyclization to produce thieno[2,3-b]pyridines. nih.govtandfonline.com Studies on pyrimidine-2(1H)-thiones have also highlighted the chemoselectivity of S-alkylation over N-alkylation. nih.gov

Multicomponent Reactions for the Construction of Pyridinethione Scaffolds

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyridinethiones in a single step from simple starting materials. nih.govnih.govrsc.org These reactions are valuable for rapidly generating libraries of compounds with diverse substitutions.

The synthesis of pyridinethione derivatives can be achieved via a one-pot reaction involving, for example, an aldehyde, malononitrile (B47326), and a sulfur-containing compound. A classic approach is the Gewald reaction, which can be adapted for this purpose. Another example is the one-pot reaction of salicylaldehydes, the malononitrile dimer, and 4-hydroxypyridine-2(1H)-ones to form complex chromeno[2,3-b]pyridine systems, demonstrating the power of MCRs in building fused heterocyclic scaffolds. researchgate.net These strategies emphasize operational simplicity and high efficiency in constructing the core pyridinethione structure, which can then be further modified. nih.gov

Stereoselective Synthesis of Piperidine and Pyridinethione Derivatives

For a molecule like this compound, which contains a chiral center at the C2 position of the piperidine ring, controlling the stereochemistry is crucial. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of the target compound.

Significant advances have been made in the stereoselective synthesis of piperidine derivatives. nih.govsci-hub.segoogle.com One powerful method involves the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts. nih.govfigshare.com This approach was successfully applied to the synthesis of the barrenazine alkaloids, where the stereochemistry of the piperidinone system was controlled before dimerization. nih.govfigshare.com

Catalytic asymmetric reactions are also prominent. A rhodium-catalyzed asymmetric reductive Heck reaction between aryl boronic acids and a pyridine derivative has been developed to provide 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.org Another strategy uses a chiral carbohydrate auxiliary, D-arabinopyranosylamine, to direct the stereochemical outcome of a domino Mannich–Michael reaction, yielding N-glycosylated dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further transformed into various disubstituted piperidine derivatives. cdnsciencepub.com

Dirhodium tetracarboxylate catalysts have been employed for the C-H functionalization of N-protected piperidines, showing high diastereoselectivity in introducing substituents at the C2 position. nih.gov The choice of both the catalyst and the nitrogen protecting group (e.g., Boc vs. Bs) was found to be critical for achieving high levels of stereocontrol. nih.gov

Table 2: Examples of Stereoselective Synthesis Methods

| Method | Key Reagent/Catalyst | Product Type | Stereocontrol | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | Chiral Pyridinium Salt | Pyridinones/Piperidinones | High Diastereoselectivity | nih.govfigshare.com |

| Asymmetric Reductive Heck | Rhodium/(S)-Segphos | 3-Substituted Tetrahydropyridines | Excellent Enantioselectivity | organic-chemistry.org |

| Domino Mannich–Michael | D-arabinopyranosylamine (auxiliary) | N-arabinosyl dehydropiperidinones | High Diastereoselectivity | cdnsciencepub.com |

Synthetic Routes to Fused Pyridinethione Systems and Analogues

The versatile nature of the pyridine-2(1H)-thione moiety, characterized by its reactive sulfur and nitrogen atoms, as well as the activated pyridine ring, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through initial S-alkylation followed by intramolecular cyclization.

The construction of the thieno[2,3-b]pyridine (B153569) scaffold from pyridine-2(1H)-thione precursors is a well-established synthetic strategy, often involving the Gewald reaction or similar cyclization methodologies. arkat-usa.orgresearchgate.net This approach typically begins with the S-alkylation of the pyridinethione with an α-halo ketone, α-halo ester, or α-halo nitrile, followed by a base-catalyzed intramolecular cyclization.

For a compound like this compound, this would involve reaction with a suitable α-halo carbonyl compound. The general reaction scheme is depicted below:

Table 1: Proposed Synthesis of Thieno[2,3-b]pyridine Derivatives

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, α-halo ketone (e.g., chloroacetone) | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, acetone) | S-alkylated intermediate |

| 2 | S-alkylated intermediate | Stronger base (e.g., NaOEt) in alcohol, heat | 3-Amino-2-acyl-thieno[2,3-b]pyridine derivative |

The initial S-alkylation forms a thioether intermediate. Subsequent treatment with a stronger base promotes an intramolecular Thorpe-Ziegler type cyclization, where the active methylene (B1212753) group attacks the nitrile (if present) or another electrophilic center on the pyridine ring, leading to the formation of the fused thiophene (B33073) ring. tandfonline.comtandfonline.com

Detailed research findings have shown that the choice of base and solvent can significantly influence the reaction outcome and yield. For instance, the use of potassium carbonate in DMF at room temperature is often sufficient for the initial S-alkylation, while the subsequent cyclization may require a stronger base like sodium ethoxide in refluxing ethanol. researchgate.net

Pyridinethiones can also serve as precursors for the synthesis of fused pyrimidinethione and pyrimidinedione derivatives. These syntheses often leverage the reactivity of an amino group or an activated methylene group adjacent to the thione.

One common approach involves the reaction of a 2-aminopyridine (B139424) derivative with isothiocyanates or isocyanates to form a thiourea (B124793) or urea (B33335) intermediate, which can then undergo cyclization. In the context of this compound, if a suitable amino group is introduced on the pyridine ring, it could be used to build a fused pyrimidine (B1678525) ring.

Alternatively, β-enaminonitriles, which can be derived from pyridinethiones, are versatile intermediates for pyrimidine synthesis. researchgate.netrsc.orgresearchgate.netnih.gov Reaction of a β-enaminonitrile with an isocyanate or isothiocyanate can lead to the formation of a pyrimidine ring.

Table 2: Proposed Synthesis of Fused Pyrimidinedione Derivatives

| Precursor | Reactants | Reagents and Conditions | Product |

| 2-Amino-3-cyanopyridine derivative | Isocyanate (R-N=C=O) | Pyridine, heat | Fused Pyrimidinedione |

| β-Enaminonitrile | Isothiocyanate (R-N=C=S) | Base, solvent | Fused Pyrimidinethione |

The synthesis of dihydropyrimidinones via the Biginelli reaction is another relevant methodology, although it typically starts from a β-dicarbonyl compound, an aldehyde, and urea or thiourea. nih.gov Adapting this for a pyridinethione precursor would require significant modification of the starting material.

The synthesis of thiazole (B1198619) hybrids from pyridine-2(1H)-thiones can be achieved through several routes, most notably the Hantzsch thiazole synthesis. nih.govchemhelpasap.comorganic-chemistry.orgyoutube.com This method involves the reaction of a thiourea or thioamide with an α-halocarbonyl compound. To apply this to this compound, the pyridinethione itself would not directly participate in the Hantzsch synthesis. Instead, a thiourea derivative of the parent 3-(piperidin-2-yl)pyridine would be required.

A more direct approach to creating a thiazole-pyridine hybrid would be to use the pyridinethione as a nucleophile to react with a pre-formed thiazole ring bearing a suitable leaving group, or vice-versa.

Table 3: Proposed Hantzsch-type Synthesis of a Thiazole-Pyridine Hybrid

| Step | Starting Material | Reactants | Reagents and Conditions | Product |

| 1 | 2-Amino-3-(piperidin-2-yl)pyridine | Thiophosgene | Base | 2-Isothiocyanato-3-(piperidin-2-yl)pyridine |

| 2 | 2-Isothiocyanato-3-(piperidin-2-yl)pyridine | α-Amino ketone | Base, solvent | Thiazole-fused pyridine derivative |

This hypothetical route would first involve the conversion of an amino-substituted precursor to a thiourea or isothiocyanate, which then acts as the sulfur and nitrogen donor in the thiazole ring formation.

Functionalization and Derivatization Strategies for this compound

The presence of both a pyridine and a piperidine ring, in addition to the thione functionality, offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives.

The pyridine ring in this compound is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution: Due to the deactivating effect of the nitrogen atom, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh conditions. quora.comresearchgate.netyoutube.comyoutube.com When it does occur, substitution is typically directed to the 3- and 5-positions relative to the ring nitrogen. In the case of the title compound, the existing piperidinyl substituent at the 3-position would further influence the regioselectivity of any potential electrophilic substitution.

Alkylation of the Thione: The sulfur atom of the pyridinethione is a soft nucleophile and readily undergoes S-alkylation with various alkyl halides in the presence of a base. nih.gov This is often the first step in the synthesis of fused ring systems like thieno[2,3-b]pyridines. nih.gov

O-Alkylation: While S-alkylation is generally favored, O-alkylation of the tautomeric 2-hydroxypyridine (B17775) form can also occur, particularly with hard electrophiles or under specific catalytic conditions, such as palladium or TfOH catalysis. rsc.orgrsc.org

Acylation: Acylation can occur at the nitrogen or sulfur atom. N-acylation of the pyridine ring is possible, leading to a more electron-deficient pyridinium salt. youtube.com

Table 4: Potential Modifications of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| S-Alkylation | Alkyl halide, Base (e.g., K2CO3) in DMF | 2-(Alkylthio)-3-(piperidin-2-yl)pyridine |

| N-Alkylation | Alkyl halide (e.g., MeI) | 1-Alkyl-3-(piperidin-2-yl)pyridin-2-one-S-ylium |

| Electrophilic Nitration | HNO3/H2SO4, high temperature | Nitro-substituted derivative (position dependent on directing effects) |

The piperidine ring contains a secondary amine, which is a key site for functionalization.

N-Alkylation: The nitrogen of the piperidine ring can be readily alkylated using alkyl halides in the presence of a base. acs.orgresearchgate.netresearchgate.netacs.orgechemi.com The choice of base (e.g., K2CO3, NaH) and solvent (e.g., acetonitrile, DMF) can be optimized to achieve high yields.

N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. nih.govgoogle.com This modification can be used to introduce a wide variety of functional groups.

Reductive Amination: The secondary amine of the piperidine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted piperidines.

Table 5: Potential Modifications of the Piperidine Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) in Acetonitrile | 3-(1-Alkylpiperidin-2-yl)pyridine-2(1H)-thione |

| N-Acylation | Acyl chloride, Base (e.g., Et3N) in CH2Cl2 | 3-(1-Acylpiperidin-2-yl)pyridine-2(1H)-thione |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 in DCE | 3-(1-Substituted-alkylpiperidin-2-yl)pyridine-2(1H)-thione |

These functionalization strategies allow for the fine-tuning of the physicochemical and pharmacological properties of this compound, making it a valuable scaffold for the development of new chemical entities.

Introduction of Diverse Heterocyclic Moieties and Substituents

The functionalization of the pyridine-2(1H)-thione core is a critical aspect of medicinal chemistry, enabling the synthesis of analogues with modulated physicochemical and biological properties. The introduction of diverse heterocyclic moieties and various substituents allows for the exploration of structure-activity relationships (SAR). Methodologies for achieving this structural diversity primarily involve cross-coupling reactions, condensation reactions to form fused systems, and nucleophilic substitutions.

A prominent strategy for introducing aryl and heteroaryl substituents is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. For instance, a library of 3-aminopyridin-2-one fragments has been synthesized starting from 5-bromo-2-methoxypyridin-3-amine. researchgate.net This starting material undergoes Suzuki coupling with a variety of aryl and heteroaryl boronic acids to introduce diverse groups at the C5-position of the pyridine ring. researchgate.net Subsequent deprotection yields the final 3-amino-5-(hetero)arylpyridin-2(1H)-one derivatives. researchgate.net Similarly, the synthesis of 3,5-disubstituted pyridin-2(1H)-ones has been achieved where an indole-4-boronic acid pinacol (B44631) ester was coupled with a substituted pyridine precursor to introduce the indole (B1671886) moiety. nih.gov

Another powerful approach involves using the inherent reactivity of the pyridine-2(1H)-thione scaffold to build fused heterocyclic systems. The thione group and adjacent functional groups can undergo intramolecular cyclization to form thieno[2,3-b]pyridines, which are themselves valuable heterocyclic systems. tandfonline.comnih.gov The synthesis often begins with a substituted pyridine-2(1H)-thione which is first S-alkylated with a reagent containing a suitable functional group, such as ethyl chloroacetate or other α-halocarbonyl compounds. nih.gov The resulting intermediate can then undergo intramolecular cyclization, often promoted by a base like sodium ethoxide, to yield the thieno[2,3-b]pyridine core. nih.gov This strategy effectively incorporates the sulfur atom of the original thione into a new heterocyclic ring.

For example, 3-aryl-2-cyano-prop-2-enethioamide derivatives can be reacted with N-(4-fluorophenyl)-3-oxobutanamide to form cyanopyridinethione derivatives. nih.gov These intermediates serve as versatile platforms for further modification. Reaction with various halo compounds like ethyl chloroacetate, phenacyl chloride, and chloroacetonitrile leads to the formation of S-alkylated derivatives. nih.gov These S-alkylated compounds can then be cyclized to the corresponding thieno[2,3-b]pyridine derivatives. nih.gov

Furthermore, direct substitution on the pyridine ring is a viable method for introducing new functional groups. Nucleophilic aromatic substitution (SNAr) can be employed to introduce substituents like piperidine onto an appropriately activated pyridine ring, such as 2,6-dichloropyridine. mdpi.com This can be followed by other transformations, like a Buchwald-Hartwig cross-coupling, to introduce an amino group, which can then be further functionalized. mdpi.com This multi-step sequence allows for the controlled introduction of different substituents at specific positions. mdpi.com For instance, a piperidinyl-pyridine derivative was prepared from 2,6-dichloropyridine through an initial SNAr with piperidine, followed by a Buchwald-Hartwig reaction to install a protected amino group at the remaining chloro-position. mdpi.com

These synthetic methodologies highlight the chemical versatility of the pyridine-2(1H)-thione scaffold and its analogues, providing access to a wide array of derivatives with diverse heterocyclic and substituent decorations for further investigation.

Structure Activity Relationship Sar Studies and Molecular Design of 3 Piperidin 2 Yl Pyridine 2 1h Thione Analogues

Impact of Substituents on the Pyridinethione Core Biological Activity

The biological activity of pyridine (B92270) derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. nih.govnih.gov The addition of various functional groups can enhance the bioactivity of the pyridine nucleus. nih.gov For instance, studies on pyridine-containing platinum complexes have shown that electron-withdrawing substituents can augment the photosensitizing capabilities of the compounds. rsc.org Specifically, complexes with chloro substitutions on the central pyridine ring of the N^N^N tridentate ligand demonstrated promising properties for chemotherapy. rsc.org The antiproliferative activity of pyridine derivatives has also been shown to be highly dependent on substitution patterns. nih.gov

Research has demonstrated that both the number and placement of substituents like methoxy groups can drastically alter the potency of pyridine compounds, as measured by their IC50 values. nih.gov This highlights the principle that modifications to the core structure are a key strategy in tuning the pharmacological profile of this class of compounds. nih.gov

Role of Substituents at C4 and C5 Positions of the Pyridine Ring

The substitution at the C4 and C5 positions of the pyridine ring plays a pivotal role in determining the binding affinity and functional activity of its analogues. A study focused on the steric influence of C5 substitution demonstrated that introducing bulky moieties, such as phenyl, substituted phenyl, or heteroaryl groups, had a significant impact on the binding affinity for neuronal nicotinic acetylcholine receptors. nih.gov The resulting analogues exhibited Ki values that were modulated by these substitutions. nih.gov

Conversely, the placement of substituents is critical, as moving a phenyl group from the C6 position to the C3, C4, or C5 positions resulted in a loss of activity for a series of 1-(pyridin-2-yl)guanidine derivatives being investigated as MSK1 inhibitors. mdpi.com This underscores the high degree of positional sensitivity in the structure-activity relationship of substituted pyridines.

Table 1: Impact of C5-Substitution on Nicotinic Receptor Binding Affinity

| Compound | C5-Substituent | Binding Affinity (Ki, nM) |

|---|---|---|

| Analogue 1 | Phenyl | 0.055 |

| Analogue 2 | Substituted Phenyl | 0.25 |

| Analogue 3 | Heteroaryl | 0.69 |

| Reference Compound | Unsubstituted | 0.15 |

This table is for illustrative purposes and is based on findings that C5-substituted analogues exhibited Ki values ranging from 0.055 to 0.69 nM compared to a Ki value of 0.15 nM for the unsubstituted compound. nih.gov

Influence of Aromatic and Heteroaromatic Ring Systems

The introduction of aromatic and heteroaromatic ring systems is a common strategy in drug design to modulate biological activity. nih.gov Aromatic rings can contribute to antibacterial activity by binding to microbial enzymes and can enhance the stability of ligand-protein complexes through π-π stacking interactions. researchgate.net In the context of pyridine analogues, substitution at the C5 position with bulky aromatic or heteroaromatic groups has been shown to influence binding affinity at neuronal nicotinic acetylcholine receptors. nih.gov

However, increasing the number of aromatic rings can also have detrimental effects on the developability of a compound, impacting properties like solubility and bioavailability. nih.gov The type of aromatic system is also important, with carboaromatic rings often having a more negative impact than heteroaromatic rings. nih.gov These findings suggest that while aromatic systems can provide crucial binding interactions, their inclusion must be carefully balanced to maintain favorable physicochemical properties.

Effect of Piperidine (B6355638) Ring Modifications on Biological Profile

Modifications to the piperidine ring can substantially alter the pharmacological profile of bioactive compounds. Research on pyrrolo[3,4-c]pyridine derivatives has shown that replacing the piperidine ring with an alkoxy group can shift the compound's activity, leading to potent analgesic properties. nih.gov This indicates that the piperidine moiety is not always essential for activity and that other groups can be substituted to achieve different therapeutic effects.

In other cases, the piperidine ring is a crucial component of the pharmacophore. For example, a piperidinyl-pyridine derivative was synthesized as part of a strategy to develop novel MSK1 inhibitors. mdpi.com The synthesis of various 2,6-diaryl-piperidin-4-one oximes has also been pursued to develop compounds with antibacterial activity against wound-infecting bacteria. saapjournals.org The presence of the piperidin-2-yl group is a feature in a number of complex, biologically active molecules, underscoring its importance in medicinal chemistry. drugbank.com

Correlating Specific Structural Features with Distinct Biological Mechanisms

The diverse biological activities of pyridine derivatives, which include anticancer, antimicrobial, and anti-inflammatory effects, can be attributed to specific structural features. nih.govnih.govresearchgate.net The relationship between the chemical structure of pyridine and thienopyridine compounds and their antimicrobial properties has been a subject of SAR studies. researchgate.net

For example, specific substitutions on pyridine-containing complexes can determine their primary biological mechanism. The presence of chloro substituents can confer chemotherapeutic properties, while fluoromethylated substituents can enhance cytotoxicity under irradiation, making the compounds effective photosensitizers. rsc.org This demonstrates a clear correlation between a specific structural modification and a distinct biological outcome. Furthermore, the anticancer effect of certain pyridine-2(1H)-thione derivatives has been linked to their ability to interact with specific amino acid residues within target proteins, highlighting a structure-based mechanism of action. nih.gov

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools for elucidating the structure-activity relationships of bioactive molecules. nih.govplos.org These methods allow for the prediction of interactions between a ligand and its target protein, providing insights that can guide the design of more potent and selective compounds. researchgate.net Molecular docking has been successfully applied to various pyridine and piperidine-containing scaffolds to understand their biological activities. researchgate.netnih.gov

For instance, molecular docking was used to investigate the inhibitory potential of novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against the α-amylase enzyme, with the results indicating advantageous inhibitory properties. plos.org Similarly, computational studies on 3-allyl-2,6-diarylpiperidin-4-one derivatives were conducted to demonstrate their binding to ribonucleotide reductase enzymes, evaluating their potential as drug candidates. researchgate.net

Analysis of Ligand-Protein Interactions

The analysis of ligand-protein interactions is crucial for understanding the molecular basis of a drug's mechanism of action. aalto.fi Molecular docking simulations predict the binding pose of a ligand in the active site of a protein and identify key interactions such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and Van der Waals forces. researchgate.net

Specific examples from docking studies on pyridine derivatives have revealed critical interactions with amino acid residues of their target proteins. nih.gov One study identified H-acceptor interactions with VAL87 and LYS91 residues, as well as a common H-acceptor interaction with HIS-62 for different derivatives. nih.gov In another case, a π–H interaction between the 6-membered ring of a derivative and LEU92 and TYR99 amino acids was observed. nih.gov More advanced techniques, such as absolute binding free energy calculations based on molecular dynamics simulations, can further refine these models and help discriminate between different possible binding modes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-(Piperidin-2-yl)pyridine-2(1H)-thione |

| 1-(Pyridin-2-yl)guanidine |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |

| 3-allyl-2,6-diarylpiperidin-4-one |

| 2,6-diaryl-piperidin-4-one oxime |

| Pyrrolo[3,4-c]pyridine |

Prediction of Binding Modes and Affinities

In the rational design of novel analogues of this compound, computational chemistry serves as a powerful tool for predicting how these molecules interact with their biological targets and for estimating their binding strength. Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis are instrumental in elucidating binding modes and predicting affinities, thereby guiding the synthesis of more potent and selective compounds.

Molecular docking has been widely applied to understand the interactions of pyridine-2(1H)-thione derivatives with various protein targets. nih.gov In studies investigating the antiproliferative activity of novel pyridinethione analogues, molecular docking was used to predict their binding to the active sites of proteins implicated in cancer. For instance, docking simulations of a series of pyridine derivatives into the proteins associated with human liver and colon cancer revealed interactions with docking scores ranging from -4.5118 to -9.4430 kcal/mol. nih.govacs.org These predictions correlated well with the experimentally observed in vitro antitumor results. nih.gov

The predicted binding modes for these analogues highlighted several key molecular interactions. The more reactive derivatives were shown to form specific interactions with amino acid residues in the target's binding pocket. Common interactions included:

π-H interactions: The pyridine ring of the ligands was predicted to interact with residues such as TYR97 and PRO82. nih.govacs.org

Hydrogen bonds: The presence of functional groups like cyano (C≡N) and carbonyl (C=O) on the analogues allowed for the formation of hydrogen-acceptor interactions with residues like VAL87, LYS91, and HIS-62. nih.govacs.org

These computational approaches are not limited to a single scaffold. Studies on other piperidine-containing heterocycles further illustrate the methods used to predict binding. For novel 3-hydroxypyridine-4-one derivatives containing a piperidine moiety, molecular docking and molecular dynamics simulations identified crucial interactions for acetylcholinesterase inhibition. nih.gov The predictions indicated that the phenyl group of a phenethyl-piperidine moiety formed hydrophobic interactions with Trp285 and Tyr340, while the piperidine ring itself interacted hydrophobically with Tyr336, Tyr123, and Phe337. nih.gov Furthermore, π-cation interactions were predicted between the nitrogen of the piperidine ring and Phe294, and between a linker amine and Trp85. nih.gov

To refine affinity predictions, methods like the molecular mechanics/generalized Born surface area (MM-GBSA) are used to calculate the binding free energies of ligand-protein complexes. alliedacademies.orgnih.gov This provides a more quantitative estimation of binding stability. Such computational studies, combining QSAR and structure-based drug design, allow for the design of new derivatives with potentially improved activity. nih.gov By focusing on the most potent compounds identified through initial screening and computational analysis, new candidates can be proposed for synthesis and further investigation. nih.gov

The following tables summarize the findings from representative molecular docking studies on related pyridine and piperidine structures, showcasing the predicted binding affinities and key molecular interactions.

Table 1: Predicted Docking Scores of Pyridine-2(1H)-thione Analogues Against Cancer-Related Proteins

| Protein Target ID | Associated Cancer Type | Docking Score Range (kcal/mol) |

|---|---|---|

| 4k9g | Colon Cancer | -9.4430 to -8.0733 |

| 4dk7 | Human Liver Cancer | -7.6825 to -4.5118 |

Data sourced from studies on pyridine derivatives' antiproliferative activity. acs.org

Table 2: Examples of Predicted Molecular Interactions for Pyridine and Piperidine Analogues

| Compound Class | Interaction Type | Interacting Amino Acid Residues |

|---|---|---|

| Pyridine-2(1H)-thione Derivatives | π-H Interaction | TYR97, PRO82 |

| Hydrogen Bond (Acceptor) | VAL87, LYS91, HIS-62 | |

| 3-Hydroxypyridine-4-one-Piperidine Derivatives | Hydrophobic Interaction | Trp285, Tyr340, Tyr336, Tyr123, Phe337 |

| π-Cation Interaction | Phe294, Trp85 | |

| Pyrozolo[1,5-a]pyridine Analogues | Hydrogen Bond | Asp392, Asn395, Tyr233, Gln443 |

| π-π Stacking | His234, Phe414, Phe446 |

This table compiles interaction data from multiple computational studies to illustrate common binding patterns. nih.govacs.orgnih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Piperidin 2 Yl Pyridine 2 1h Thione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-(Piperidin-2-yl)pyridine-2(1H)-thione is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) and pyridine-2(1H)-thione rings. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons on the pyridine (B92270) ring are anticipated to appear in the aromatic region, typically between 6.0 and 8.5 ppm. The proton attached to the nitrogen in the pyridine-2(1H)-thione ring (N-H) is expected to be observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons of the piperidinyl group would be found in the aliphatic region of the spectrum. The proton at the chiral center (C2' of the piperidine ring) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The remaining methylene protons of the piperidine ring would present as complex multiplets in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine-H4 | 7.20 - 7.40 | dd |

| Pyridine-H5 | 6.50 - 6.70 | t |

| Pyridine-H6 | 7.50 - 7.70 | dd |

| Piperidine-H2' | 3.50 - 3.70 | m |

| Piperidine-CH₂ (adjacent to NH) | 2.90 - 3.10 | m |

| Piperidine-CH₂ | 1.50 - 1.90 | m |

| Pyridine-NH | > 10.0 | br s |

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The most downfield signal is anticipated to be the thiocarbonyl carbon (C=S) of the pyridine-2(1H)-thione ring, typically appearing in the range of 175-200 ppm. The aromatic carbons of the pyridine ring would resonate between 110 and 150 ppm. The aliphatic carbons of the piperidine ring are expected in the upfield region, generally between 20 and 60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=S) | 175.0 - 185.0 |

| C3 | 115.0 - 125.0 |

| C4 | 130.0 - 140.0 |

| C5 | 110.0 - 120.0 |

| C6 | 135.0 - 145.0 |

| C2' (Piperidine) | 50.0 - 60.0 |

| C3' (Piperidine) | 25.0 - 35.0 |

| C4' (Piperidine) | 20.0 - 30.0 |

| C5' (Piperidine) | 25.0 - 35.0 |

Note: Predicted values are based on the analysis of related pyridine and piperidine structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

A prominent feature would be the N-H stretching vibration of the pyridine-2(1H)-thione and piperidine rings, typically observed in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration is expected to appear in the range of 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be seen just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will likely produce signals in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Pyridine & Piperidine) | 3100 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch (Pyridine) | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₄N₂S), the expected molecular weight is approximately 194.08 g/mol . The high-resolution mass spectrum should confirm the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bond between the pyridine and piperidine rings, leading to characteristic fragment ions. Loss of the piperidinyl group or fragments from the piperidine ring would be expected, providing further structural confirmation.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the molecular formula C₁₀H₁₄N₂S.

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 61.81 |

| Hydrogen (H) | 7.26 |

| Nitrogen (N) | 14.42 |

Experimental values that deviate by less than 0.4% from these theoretical values are generally considered to confirm the elemental composition of the synthesized compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Based on studies of similar piperidine-containing compounds, the piperidine ring is expected to adopt a chair conformation. The pyridine-2(1H)-thione ring would be essentially planar. The relative orientation of the two rings would also be determined, providing insight into the steric and electronic interactions between them. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, which govern the solid-state architecture.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anabaseine |

Future Directions and Emerging Research Perspectives for 3 Piperidin 2 Yl Pyridine 2 1h Thione

Exploration of Novel and Efficient Synthetic Pathways

The development of robust and versatile synthetic routes is a cornerstone for the exploration of any new chemical entity. For 3-(Piperidin-2-yl)pyridine-2(1H)-thione, future synthetic efforts will likely focus on convergent strategies that allow for the late-stage combination of the piperidine (B6355638) and pyridine-2(1H)-thione fragments, as well as de novo constructions of the heterocyclic core.

Convergent Synthetic Strategies: One promising avenue involves the coupling of a pre-functionalized 3-(piperidin-2-yl)pyridine with a sulfur-containing reagent to form the thione. This could potentially be achieved through metal-catalyzed cross-coupling reactions, where a halogenated or boronylated 3-(piperidin-2-yl)pyridine derivative is reacted with a thiocarbonylating agent. Conversely, the functionalization of a pre-formed pyridine-2(1H)-thione at the 3-position with a piperidin-2-yl moiety or a suitable precursor represents another viable convergent approach.

De Novo Ring Construction: An alternative to convergent strategies is the construction of the substituted pyridine (B92270) ring from acyclic precursors. This could involve multi-component reactions, which are known for their efficiency and ability to generate molecular complexity in a single step. For instance, a reaction involving a piperidinyl-substituted aldehyde, an active methylene (B1212753) compound, and a sulfur source could potentially yield the desired scaffold.

Stereoselective Synthesis: Given that the piperidine ring contains a stereocenter at the 2-position, the development of stereoselective synthetic methods will be crucial. This could involve the use of chiral catalysts or starting from enantiopure precursors, such as (S)-anabasine, to produce enantiomerically pure this compound for stereospecific biological evaluation.

Discovery and Validation of New Biological Targets and Mechanisms of Action

The hybrid nature of this compound suggests a broad range of potential biological activities, drawing from the known pharmacology of its constituent parts. Future research should focus on systematically screening this compound against a diverse array of biological targets to uncover its therapeutic potential.

The piperidinyl-pyridine moiety, as seen in anabasine, is known to interact with nicotinic acetylcholine receptors (nAChRs). wikipedia.orgmedchemexpress.com Therefore, an initial line of investigation would be to assess the affinity and functional activity of this compound at various nAChR subtypes. wikipedia.org Derivatives of anabasine have also demonstrated antimicrobial and analgesic properties, suggesting that these are also important areas for biological screening. nih.gov

On the other hand, the pyridine-2(1H)-thione scaffold is a common feature in compounds with antiproliferative activity. nih.gov Numerous derivatives have been synthesized and shown to be active against various cancer cell lines, including colon, liver, and breast cancer. nih.govacs.org The mechanism of action for these compounds is often linked to the inhibition of key cellular signaling pathways. nih.gov Therefore, evaluating the cytotoxic and anti-cancer potential of this compound is a high-priority research direction.

The following table summarizes the known biological activities of related compounds, which can guide the initial screening of this compound.

| Compound Class | Known Biological Activities | Potential Targets for this compound |

| Anabasine and its derivatives | nAChR agonism, insecticidal, antimicrobial, analgesic wikipedia.orgnih.gov | Nicotinic acetylcholine receptors, bacterial and fungal enzymes, pain pathways |

| Pyridine-2(1H)-thione derivatives | Antiproliferative (anticancer), antiviral, anti-inflammatory nih.govnih.gov | Kinases, polymerases, inflammatory enzymes |

Rational Design of Highly Selective and Potent Analogues

Once initial biological activities are identified, the rational design of analogues will be essential to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will play a pivotal role in this process.

Systematic modifications of both the piperidine and pyridine-2(1H)-thione rings will be necessary. For the piperidine moiety, variations in the substitution pattern on the nitrogen atom and the stereochemistry at the point of attachment to the pyridine ring could significantly impact biological activity. For the pyridine-2(1H)-thione ring, the introduction of various substituents at different positions could modulate the electronic and steric properties of the molecule, leading to improved interactions with biological targets.

For example, if the compound shows promising antiproliferative activity, SAR studies could focus on introducing functional groups that are known to enhance anticancer efficacy in other pyridine-2(1H)-thione derivatives, such as cyano or carboxamide groups. nih.govacs.org If the compound displays activity at nAChRs, modifications could be guided by the known SAR of anabasine and other nicotinic agonists to enhance subtype selectivity.

Application as Chemical Probes in Fundamental Biological Research

Chemical probes are powerful tools for dissecting complex biological processes. This compound and its derivatives have the potential to be developed into valuable chemical probes. For instance, if a potent and selective analogue is identified for a specific biological target, it can be functionalized with a reporter tag, such as a fluorescent dye or a biotin molecule. nih.gov Such a probe could be used in a variety of applications, including:

Target Identification and Validation: Affinity-based probes can be used to isolate and identify the protein targets of the parent compound from cell lysates. nih.gov

Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of their target in living cells.

Mechanism of Action Studies: Probes can be used to study the dynamics of target engagement and the downstream cellular consequences of this interaction.

The development of chemical probes based on the this compound scaffold could provide novel insights into the biological roles of its targets and contribute to a deeper understanding of cellular signaling pathways.

Integration with Advanced Computational and Artificial Intelligence Methods in Drug Discovery

In Silico Screening: Virtual screening of large compound libraries against known protein structures can help to prioritize which biological targets to investigate experimentally. nih.govnih.gov Molecular docking studies can predict the binding modes of this compound and its analogues to various targets, providing a rational basis for analogue design. nih.gov

Pharmacokinetic and Toxicity Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable drug-like properties early in the discovery process.

By leveraging these advanced computational and AI tools, the exploration of the chemical space around this compound can be conducted in a more efficient and targeted manner, increasing the likelihood of identifying promising new therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for 3-(Piperidin-2-yl)pyridine-2(1H)-thione and its derivatives?

Answer:

The synthesis typically involves multi-step heterocyclic reactions. For example:

- Claisen-Schmidt condensation of substituted benzaldehydes with ketones yields chalcone intermediates, which are cyclized with cyanothioacetamide to form the thione core .

- Cyclocondensation of chalcones with thiourea derivatives under reflux conditions in ethanol/piperidine mixtures generates pyridine-2(1H)-thione scaffolds .

- Reaction with α-halo reagents (e.g., chloroacetamide) introduces functional groups at the thione position, enabling further derivatization .

Key validation methods : Confirm structures via elemental analysis, , , IR, and mass spectrometry .

Basic: How is the crystallographic structure of pyridine-2(1H)-thione derivatives determined?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Monoclinic crystal systems (space group ) are common, with unit cell parameters such as , , and , validated using SHELX programs .

- Data refinement employs SHELXL for small-molecule structures, ensuring precise bond-length and angle measurements .

Basic: What in vitro biological assays are used to evaluate the anticancer potential of this compound?

Answer:

- Cytotoxicity screening : Use the MTT assay on human cancer cell lines (e.g., A549 lung adenocarcinoma). Derivatives like 7b and 8a (3-cyano-substituted analogs) showed IC values <10 μM, indicating potent inhibition .

- Mechanistic studies : Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Advanced: How can conflicting biological activity data for structurally similar thione derivatives be resolved?

Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups at the 3-position enhance anticancer activity) .

- Dose-response validation : Re-test compounds under standardized conditions (e.g., 72-hour exposure, 5% CO) to rule out assay variability .

- Computational modeling : Use molecular docking to predict binding affinities for targets like EGFR or tubulin, cross-referenced with experimental IC data .

Advanced: What strategies optimize the synthesis of 4-alkoxy-1-hydroxypyridine-2-thione derivatives?

Answer:

- Solvent selection : DMSO improves nucleophilic substitution efficiency for alkoxy group introduction at the 4-position .

- Protecting groups : Use acetylated thiol intermediates (e.g., AcSNa) to prevent undesired side reactions during deprotection .

- Characterization : Validate regioselectivity via chemical shifts (e.g., downfield shifts for hydroxyl protons at ~12 ppm) .

Advanced: How do coordination chemistry applications of this compound enhance its utility in catalysis?

Answer:

- Metal complex formation : React with Pd(II) or Pt(II) isocyanides to form C,S-cyclometalated diaminocarbene complexes , characterized by X-ray crystallography and cyclic voltammetry .

- Catalytic activity : These complexes show promise in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their redox-active thione ligands .

Advanced: What analytical methods resolve contradictions in tautomeric forms (thione vs. thiol) in solution?

Answer:

- Spectroscopic titration : in DMSO-d reveals thione dominance (no SH proton signal at ~3–4 ppm) .

- UV-Vis spectroscopy : Compare λ shifts in polar vs. nonpolar solvents; thione forms exhibit stronger absorption at ~320 nm .

- Theoretical calculations : DFT studies predict tautomer stability (e.g., thione form is ~5 kcal/mol more stable than thiol) .

Advanced: How can synthetic byproducts from cyclization reactions be minimized?

Answer:

- Temperature control : Maintain reflux conditions (e.g., 80°C in ethanol) to favor 6-endo-dig cyclization over polymerization .

- Catalyst screening : Use piperidine as a base to accelerate ring closure and reduce side-product formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate thione derivatives from dimeric byproducts .

Advanced: What computational tools predict the neurotropic activity of thione derivatives?

Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptor count to correlate with blood-brain barrier permeability .

- Docking simulations : Target GABA receptors or monoamine oxidases; derivatives with 3-cyano groups show higher binding scores .

Advanced: How do solvent and pH affect thione stability during biological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.